Biochemical Potency: PBRM1-BD2-IN-7 vs. PBRM1-BD2-IN-1
In direct biochemical assays for PBRM1-BD2 inhibition, PBRM1-BD2-IN-7 exhibits an IC50 of 0.29 μM, while PBRM1-BD2-IN-1 shows a slightly lower IC50 of 0.20 μM . This marginal 90 nM difference suggests near-equivalent biochemical potency, indicating that potency alone does not define the value proposition; instead, the differential lies in cellular activity and domain selectivity.
| Evidence Dimension | PBRM1-BD2 IC50 (Biochemical Assay) |
|---|---|
| Target Compound Data | 0.29 μM |
| Comparator Or Baseline | PBRM1-BD2-IN-1: 0.20 μM |
| Quantified Difference | 0.09 μM (IN-1 is 1.45-fold more potent in this biochemical assay) |
| Conditions | AlphaScreen or similar TR-FRET assay using purified PBRM1-BD2 protein domain. |
Why This Matters
For procurement decisions, this confirms that PBRM1-BD2-IN-7 is not the most biochemically potent analog, guiding users seeking maximum in vitro potency toward IN-1 or IN-8, while those needing cellular validation must consider additional evidence.
